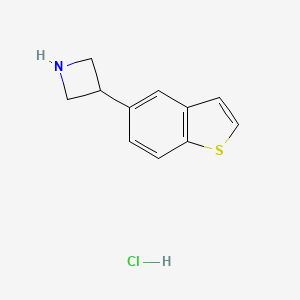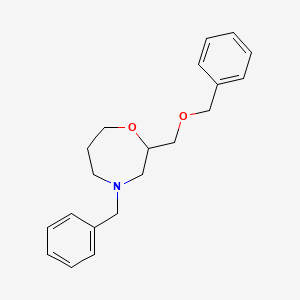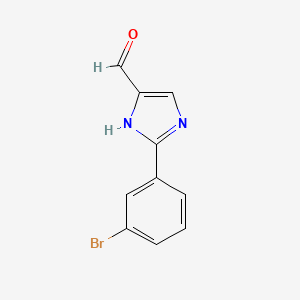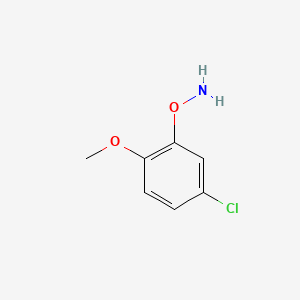
O-(5-Chloro-2-methoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(5-Chloro-2-methoxyphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(5-Chloro-2-methoxyphenyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with 5-chloro-2-methoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve hydroxylamine hydrochloride in water.
- Add a base such as sodium hydroxide to liberate free hydroxylamine.
- Introduce 5-chloro-2-methoxybenzyl chloride to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Extract the product using an organic solvent and purify it through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
O-(5-Chloro-2-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(5-Chloro-2-methoxyphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is studied for its potential role in inhibiting enzymes involved in DNA repair, making it a candidate for cancer research.
Medicine: It is explored for its potential therapeutic effects, including its ability to enhance the efficacy of certain chemotherapeutic agents.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(5-Chloro-2-methoxyphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of enzymes involved in DNA repair by forming stable adducts with DNA, leading to increased DNA strand breaks and apoptosis. This mechanism is particularly relevant in cancer research, where it is used to potentiate the effects of DNA-damaging agents.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a 5-chloro-2-methoxyphenyl group.
Hydroxylamine: The parent compound with a hydroxyl group instead of the substituted phenyl group.
O-Benzoylhydroxylamine: A derivative with a benzoyl group.
Uniqueness
O-(5-Chloro-2-methoxyphenyl)hydroxylamine is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
O-(5-chloro-2-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-3-2-5(8)4-7(6)11-9/h2-4H,9H2,1H3 |
InChI Key |
XNRAZBFTKKXYNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


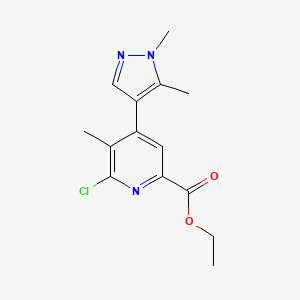
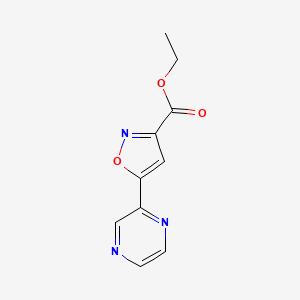
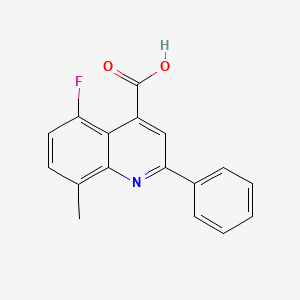
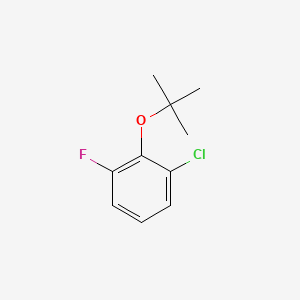

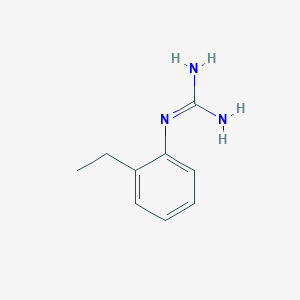
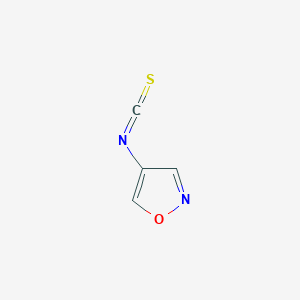
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
